molecular formula C6H4ClFN2O2 B1590416 4-Chloro-2-fluoro-5-nitroaniline CAS No. 86988-02-5

4-Chloro-2-fluoro-5-nitroaniline

Cat. No. B1590416
CAS RN: 86988-02-5
M. Wt: 190.56 g/mol
InChI Key: WRULFQRXGSSDPQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-5-nitroaniline” is a chemical compound with the CAS Number: 86988-02-5. It has a molecular weight of 190.56 and its IUPAC name is 4-chloro-2-fluoro-5-nitroaniline .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluoro-5-nitroaniline” can be represented by the formula C6H4ClFN2O2 . The InChI code for this compound is 1S/C6H4ClFN2O2/c7-3-1-4 (8)5 (9)2-6 (3)10 (11)12/h1-2H,9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-2-fluoro-5-nitroaniline” are not available, nitro compounds like it generally exhibit aromatic behavior due to the presence of the benzene ring. They can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-5-nitroaniline” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius .

Scientific Research Applications

  • Nonlinear Optical Single Crystals

    • Field : Materials Science
    • Application : The compound 4-chloro-2-nitroaniline has been used to develop nonlinear optical single crystals .
    • Method : The crystals were developed by a slow evaporation method at 40 °C .
    • Results : The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material . The second harmonic generation efficiency was tested by the Kurtz Perry powder method .
  • Synthesis of Benzamide Derivatives

    • Field : Organic Chemistry
    • Application : 5-Chloro-2-nitroaniline has been used as a reagent to synthesize benzamide derivatives, which act as histone deacetylase inhibitors .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Anticancer Drug Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : 4-Fluoro-2-methoxy-5-nitroaniline is used as a reagent in the synthesis of the anticancer drug Mereletinib .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of N,N-Dimethyl-2-(2’-Amino-4’-Hydroxymethyl-Phenylthio)Benzylamine Analogs
    • Field : Organic Chemistry
    • Application : 4-Chloro-2-fluoro-5-nitrotoluene may be used in the synthesis of two new C-11 labeled analogs of N,N-dimethyl-2-(2’-amino-4’-hydroxymethyl-phenylthio)benzylamine .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : These analogs were further evaluated as serotonin transporter imaging agents .
  • Synthesis of Caffeine Co-crystals

    • Field : Pharmaceutical Chemistry
    • Application : 4-Chloro-3-nitroaniline and other halogenated nitroanilines have been used in the synthesis of new 1:1 co-crystals of caffeine .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : These co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer and 3D interlocked structures .
  • Nonlinear Optical Single Crystals

    • Field : Materials Science
    • Application : 4-Chloro-2-nitroaniline has been used to develop nonlinear optical single crystals .
    • Method : The crystals were developed by a slow evaporation method at 40 °C .
    • Results : The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material . The second harmonic generation efficiency was tested by the Kurtz Perry powder method .

Safety And Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302-H315-H319-H332-H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

4-chloro-2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRULFQRXGSSDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548445
Record name 4-Chloro-2-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-nitroaniline

CAS RN

86988-02-5
Record name 4-Chloro-2-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-2-fluoroaniline (10.0 g, 69 mmol) in concentrated sulfuric acid is cooled to −20° C., treated dropwise with 90% nitric acid (5.0 mL, 107 mmol) over ten minutes, stirred at −15° C. for 90 minutes, and poured onto ice. The resultant aqueous mixture is extracted with diethyl ether, neutralized with 50% sodium hydroxide solution, and extracted again with diethyl ether. The organic extracts are combined, washed sequentially with dilute sodium hydroxide solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title product as a brown solid (11.3 g, 86% yield, mp 82-83.5° C.) which is identified by 1H, 19F and 13C NMR spectral analyses.
Quantity
10 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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5 mL
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reactant
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Yield
86%

Synthesis routes and methods II

Procedure details

4-Chloro-2-fluoroaniline (23 g) was dissolved in conc. sulfuric acid (120 ml), and the resultant mixture was cooled to -20° C., followed by dropwise addition of fuming nitric acid (15 g). The reaction mixture was stirred at -20° to -15° C. for 1.5 hours, poured into ice-water and then extracted with ether. The ether extract was washed with water and a saturated sodium bicarbonate solution, dried and concentrated. The residue was crystallized from a mixture of toluene and hexane (2:1) to obtain 20 g of 4-chloro-2-fluoro-5-nitroaniline. m.p., 83°-84.5° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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